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Oclacitinib Efficacy vs. Alternatives in Canine Atopic
Dermatitis

Comparison & Study Key Efficacy Findings Key Efficacy Findings Onset of Action
Design (Pruritus) (Skin Lesions) & Notes

| vs. Placebo [1] Blinded, RCT, 299 dogs | Day 1: 29.5% reduction (vs. 6.5% placebo) Day 7: 61.5%
reduction (vs. 6.5% placebo) Day 28: 47.4% reduction (vs. 10.4% placebo) | Day 28: 48.4% reduction in
CADESI-02 score (vs. 3.6% increase with placebo) | Rapid onset (within 1 day). Differences were
statistically significant (p<0.0001) at all time points up to Day 28 [1]. | | vs. Ciclosporin [2] Blinded, RCT,
226 dogs | Days 1-28: Significantly greater reduction with oclacitinib Day 56: Similar reduction between
treatments | Day 14: 58.7% reduction in CADESI-02 with oclacitinib (vs. 43.0% with ciclosporin) | Faster
onset than ciclosporin. 3x more GI side effects reported in the ciclosporin group [2]. | | vs. Lokivetmab [3]
Prospective study, 25 dogs | Both treatments significantly reduced pruritus (PVAS) to a similar degree over 8
weeks. | Both treatments significantly reduced skin lesions (CADESI-04) to a similar degree over 8 weeks. |
Both are effective; no significant difference in efficacy found in this study [3]. | | vs. Ilunocitinib [4] [5]
Blinded, RCT, 338 dogs | Days 0-14: Similar reduction for both. Days 28-112: PVAS scores significantly

lower for ilunocitinib (p < 0.003). More ilunocitinib dogs achieved clinical remission (PVAS<2). | Days 28-
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112: CADESI-04 scores significantly lower for ilunocitinib (p < 0.023). | Ilunocitinib showed better long-

term control. Both drugs had similar safety profiles [4]. |

Detailed Experimental Protocols

For research and development professionals, the methodological details of these trials are critical for

evaluating the data.

e Typical Oclacitinib Dosing Regimen: In the cited RCTs, oclacitinib was administered orally at 0.4—
0.6 mg/kg twice daily for the first 14 days, followed by once-daily maintenance for the remainder
of the study (up to 112 days) [1] [4] [2].

e Control Group Protocols:

o Placebo: Administered as an excipient-matched tablet on the same schedule as oclacitinib [1].

o Ciclosporin (Positive Control): Administered orally once daily at 3.2-6.6 mg/kg, following
label directions to be given on an empty stomach [2].

o llunocitinib (Investigational Control): Administered orally once daily at 0.6-0.8 mg/kg for the
study duration [4].

o Key Efficacy Endpoints:

o Owner-Assessed Pruritus: Measured using a Visual Analog Scale (VAS) or an enhanced
Pruritus VAS (PVAS), where owners mark their dog's itch level on a line (e.g., 0 cm = no itch, 10
cm = worst imaginable itch). A 250% reduction from baseline is a common success criterion [2]
[3].

o Veterinarian-Assessed Skin Lesions: Scored using the Canine Atopic Dermatitis Extent
and Severity Index (CADESI). Veterinarians evaluate the extent and severity of erythema,
lichenification, and excoriation across multiple body sites. The CADESI-02 and CADESI-04 are
validated iterations [1] [4].

¢ Study Populations: Enrolled dogs were client-owned, at least 12 months old, with a documented
history of chronic atopic dermatitis. Diagnosis was based on accepted criteria (e.g., Favrot's or
Prelaud's), and other pruritic diseases were ruled out [1] [3].

JAK Inhibitor Mechanism of Action

The following diagram illustrates the targeted mechanism of eclacitinib, which underlies its clinical efficacy.
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This mechanism allows oclacitinib to target specific pathways involved in itch and inflammation, potentially

leading to a rapid clinical effect [1] [2].

Key Insights for Professionals

o Efficacy vs. Safety Profile: Oclacitinib's rapid onset makes it suitable for acute flare-ups [2]. Its
targeted mechanism is associated with a lower rate of gastrointestinal adverse events compared to
ciclosporin [2].
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¢ Indirect Clinical Benefit: One retrospective study associated oclacitinib use with a significant
reduction in systemic antibacterial therapy, suggesting that effective dermatitis control can reduce
secondary infections and support antimicrobial stewardship [6].

¢ Evolving Competitive Landscape: The recent (2025) head-to-head trial indicates that ilunocitinib,
a newer once-daily JAK inhibitor, may offer more effective long-term control of pruritus and skin
lesions compared to oclacitinib, with a similar safety profile [4]. This represents a potential
advancement in this drug class.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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